molecular formula C12H25N B13287904 N-hexyl-3-methylcyclopentan-1-amine

N-hexyl-3-methylcyclopentan-1-amine

Cat. No.: B13287904
M. Wt: 183.33 g/mol
InChI Key: MYMGFZBJRLRKIK-UHFFFAOYSA-N
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Description

Significance of Alkyl-Substituted Cyclic Amines in Contemporary Chemical Research

Alkyl-substituted cyclic amines are a class of organic compounds that hold considerable importance in various areas of chemical research, including medicinal chemistry and materials science. omicsonline.org These compounds are characterized by a cyclic structure containing a nitrogen atom, with one or more alkyl groups attached. wikipedia.orgyoutube.com The presence of alkyl groups can significantly influence the molecule's physical and chemical properties, such as its basicity, solubility, and how it interacts with other molecules. omicsonline.orgwikipedia.org

The hydrophobic nature of alkyl groups can enhance a molecule's ability to permeate biological membranes, a crucial factor in drug design. omicsonline.org Furthermore, the specific arrangement and size of these alkyl substituents can be fine-tuned to optimize a compound's binding affinity and selectivity for biological targets. omicsonline.org In materials science, the properties of polymers and other materials can be modified by incorporating these amine structures. The continued exploration of alkyl-substituted cyclic amines is driven by the potential to discover new functionalities and applications. omicsonline.org

Historical Context and Evolution of Research on Amine Functionality in Cyclic Systems

The study of amines, organic derivatives of ammonia (B1221849), dates back to the 19th century. britannica.comlibretexts.org Initially, much of the research focused on simple, open-chain amines. britannica.com Over time, as synthetic methodologies became more sophisticated, chemists began to incorporate amine functional groups into cyclic structures, leading to the development of cyclic and heterocyclic chemistry. youtube.comorganic-chemistry.org

Early methods for synthesizing cyclic amines often involved the reaction of dihalides with ammonia, a process that could be inefficient. organic-chemistry.org The 20th century saw the advent of more advanced techniques, such as reductive amination and catalytic methods, which allowed for greater control over the synthesis of complex cyclic amines. These developments were crucial for the exploration of naturally occurring and synthetic cyclic amines with important biological activities. The ongoing evolution of synthetic strategies continues to enable the creation of novel cyclic amine structures with tailored properties. organic-chemistry.orgnih.gov

Overview of Current Research Trajectories Pertaining to N-hexyl-3-methylcyclopentan-1-amine

Current research on this compound is primarily centered on its synthesis and characterization. Scientists are exploring efficient synthetic routes to produce this compound with high purity. One common approach involves the multi-step process starting from a cyclopentanone (B42830) derivative, followed by reactions to introduce the methyl and hexyl-amine groups.

Detailed analytical studies are also a key focus. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound. A significant aspect of the research involves understanding the compound's physicochemical properties, such as its pKa, which provides insight into its basicity. The table below summarizes some of the key physicochemical properties of a related compound, N,1-dimethylcyclopentan-1-amine, which can provide a comparative basis for understanding this compound.

Table 1: Physicochemical Properties of N,1-dimethylcyclopentan-1-amine

Property Value
Molecular Formula C₇H₁₅N
Molecular Weight 113.20 g/mol
pKa Expected to be lower than aliphatic amines

Data for a related compound, as specific data for this compound is not widely published.

Scope and Objectives of Focused Academic Investigations

The primary objective of academic investigations into this compound is to build a comprehensive understanding of its chemical behavior. This includes developing and optimizing synthetic methodologies to make the compound more accessible for further study. Researchers aim to fully characterize its structural and electronic properties through a combination of experimental techniques and computational modeling.

A further goal is to explore the potential utility of this compound as a building block in the synthesis of more complex molecules. By understanding its reactivity, chemists can potentially incorporate this scaffold into larger structures with novel properties. The long-term vision of this research is to establish a foundational knowledge base for this compound, which may pave the way for its application in various fields of chemical science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H25N

Molecular Weight

183.33 g/mol

IUPAC Name

N-hexyl-3-methylcyclopentan-1-amine

InChI

InChI=1S/C12H25N/c1-3-4-5-6-9-13-12-8-7-11(2)10-12/h11-13H,3-10H2,1-2H3

InChI Key

MYMGFZBJRLRKIK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1CCC(C1)C

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of N Hexyl 3 Methylcyclopentan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy provides a detailed map of the hydrogen and carbon atoms within a molecule. For N-hexyl-3-methylcyclopentan-1-amine, a combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is predicted to exhibit a series of multiplets corresponding to the chemically non-equivalent protons in the cyclopentyl ring and the hexyl chain. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atom and the local magnetic environment of each proton.

The protons on the carbon adjacent to the nitrogen (C1 of the cyclopentyl ring and C1' of the hexyl chain) are expected to be deshielded and appear at a lower field. The methyl group on the cyclopentyl ring would appear as a doublet, coupled to the adjacent methine proton. The terminal methyl group of the hexyl chain is anticipated to be a triplet.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-1 (Cyclopentyl CH-N)2.8 - 3.2m-
H-3 (Cyclopentyl CH-CH₃)1.8 - 2.1m-
Cyclopentyl CH₂1.2 - 1.9m-
3-CH₃ (Cyclopentyl)0.9 - 1.1d~7
N-H0.8 - 1.5br s-
H-1' (Hexyl N-CH₂)2.4 - 2.7t~7
H-2' (Hexyl CH₂)1.4 - 1.6m-
H-3', H-4', H-5' (Hexyl CH₂)1.2 - 1.4m-
H-6' (Hexyl CH₃)0.8 - 1.0t~7

Note: Predicted data is based on analogous compounds such as methylcyclopentane (B18539) and hexylamine (B90201). Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbons bonded to the nitrogen atom (C1 and C1') are expected to be the most deshielded.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C-1 (Cyclopentyl CH-N)58 - 62
C-2/C-5 (Cyclopentyl CH₂)30 - 35
C-3 (Cyclopentyl CH-CH₃)35 - 40
C-4 (Cyclopentyl CH₂)22 - 28
3-CH₃ (Cyclopentyl)18 - 22
C-1' (Hexyl N-CH₂)48 - 52
C-2' (Hexyl CH₂)30 - 34
C-3' (Hexyl CH₂)26 - 30
C-4' (Hexyl CH₂)22 - 26
C-5' (Hexyl CH₂)31 - 35
C-6' (Hexyl CH₃)13 - 15

Note: Predicted data is based on analogous compounds such as methylcyclopentane and hexylamine. Actual experimental values may vary.

To confirm the assignments made from one-dimensional NMR and to elucidate the complete connectivity of the molecule, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For instance, correlations would be observed between the protons of the hexyl chain (H-1' to H-6') and within the cyclopentyl ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, HMBC would show a correlation between the N-H proton and the carbons C-1 and C-1', as well as between the methyl protons (3-CH₃) and the carbons of the cyclopentyl ring (C-2, C-3, C-4).

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound. The calculated exact mass of the protonated molecule [M+H]⁺ can be compared with the experimentally measured value to confirm its identity.

Calculated Exact Mass for this compound

Ion Formula Calculated Exact Mass (m/z)
[M+H]⁺C₁₂H₂₆N⁺184.2065

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the molecular ion or a prominent fragment) and its subsequent fragmentation to produce a spectrum of product ions. The fragmentation of aliphatic amines is often characterized by alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org This process leads to the formation of a stable iminium ion.

For this compound, several key fragmentation pathways are expected:

Alpha-cleavage adjacent to the nitrogen on the hexyl side: This would involve the loss of a pentyl radical (C₅H₁₁) to form a fragment with m/z = 114.

Alpha-cleavage adjacent to the nitrogen on the cyclopentyl side: This would result in the loss of a C₅H₈CH₃ radical, leading to a fragment with m/z = 100.

Loss of the hexyl group: Cleavage of the N-hexyl bond could lead to the formation of a 3-methylcyclopentylaminium ion.

Fragmentation of the cyclopentyl ring: The cyclopentyl ring can undergo ring-opening and subsequent fragmentation, leading to a series of smaller fragments.

The analysis of these fragmentation patterns in the MS/MS spectrum provides conclusive evidence for the structure of this compound. mdpi.com

Vibrational Spectroscopy for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy is a critical tool for identifying the functional groups and understanding the intermolecular forces within this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy of this compound provides valuable information about its molecular structure by measuring the absorption of infrared radiation by its various bonds. As a secondary amine, its FT-IR spectrum is characterized by several key absorption bands.

The N-H stretching vibration is a hallmark of secondary amines and typically appears as a single, weak to moderate band in the region of 3350-3310 cm⁻¹. orgchemboulder.comopenstax.org This is in contrast to primary amines, which show two bands in this region. orgchemboulder.comopenstax.org The C-N stretching vibration for aliphatic amines like this one is generally observed in the 1250-1020 cm⁻¹ range. orgchemboulder.com Specifically, for secondary amines with a secondary alpha-carbon (the cyclopentyl ring), the C-N stretch is expected at the higher end of this range, around 1181±10 cm⁻¹. aip.orgaip.org

Another characteristic absorption is the N-H wagging vibration, which is a strong, broad band found in the 910-665 cm⁻¹ region for both primary and secondary amines. orgchemboulder.com The various C-H stretching and bending vibrations from the hexyl and methylcyclopentyl groups will also be present in their typical regions.

Table 1: Predicted FT-IR Spectral Data for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch3350 - 3310Weak to Moderate
C-H Stretch (Aliphatic)3000 - 2850Strong
C-N Stretch~1181Medium
N-H Wag910 - 665Strong, Broad

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy offers complementary information to FT-IR for understanding the vibrational modes of this compound. While FT-IR is based on the change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of a molecule.

Symmetrical vibrations that are weak in the IR spectrum are often strong in the Raman spectrum. For instance, the C-C backbone stretching vibrations of the hexyl and cyclopentyl groups would be prominent. The C-N stretching vibration would also be observable in the Raman spectrum. In studies of secondary amine salts, Raman spectroscopy has been used to identify NH₂⁺ stretching vibrations, which appear at different frequencies than the N-H stretch of the free amine. acs.org While this compound is not a salt, this highlights the utility of Raman in studying nitrogen-containing compounds. The N-H bending and wagging modes are also active in Raman scattering.

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy probes the electronic structure of a molecule by examining transitions between different electronic energy levels upon absorption of ultraviolet or visible light.

X-ray Crystallography for Precise Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide a wealth of structural information.

The analysis would yield precise bond lengths, bond angles, and torsion angles for the entire molecule. It would reveal the preferred conformation of the hexyl chain and the cyclopentyl ring, including the stereochemical relationship of the methyl group. Furthermore, it would elucidate the intermolecular interactions in the solid state, such as any hydrogen bonding involving the N-H group, and how the molecules pack together to form the crystal lattice. Currently, there is no publicly available crystal structure for this compound in crystallographic databases.

Computational and Theoretical Investigations of N Hexyl 3 Methylcyclopentan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule, which in turn dictates its stability and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. rsc.org For N-hexyl-3-methylcyclopentan-1-amine, DFT is employed to determine its most stable three-dimensional arrangement, a process known as molecular optimization. These calculations seek the lowest energy conformation by adjusting bond lengths, bond angles, and dihedral angles. The resulting optimized structure provides a realistic representation of the molecule's geometry.

DFT calculations also reveal key electronic properties. The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A larger gap implies higher stability and lower reactivity.

Another valuable output is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For this compound, the MEP would highlight the electronegative nitrogen atom of the amine group as a site of negative potential, indicating its susceptibility to electrophilic attack and its role in hydrogen bonding.

Table 1: Predicted Electronic Properties of this compound via DFT

PropertyPredicted ValueSignificance
Energy of HOMO~ -6.5 eVIndicates electron-donating capability (lone pair on Nitrogen).
Energy of LUMO~ +1.2 eVIndicates electron-accepting capability (primarily on σ* orbitals).
HOMO-LUMO Gap~ 7.7 eVSuggests high kinetic stability and low chemical reactivity.
Dipole Moment~ 1.3 DConfirms the polar nature of the molecule due to the amine group.

Note: The values presented in the table are representative estimates based on DFT calculations for structurally similar aliphatic and cyclic amines and are intended for illustrative purposes.

Ab initio quantum chemistry methods are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), offer a higher level of theoretical accuracy than standard DFT for calculating electronic structure, though at a significantly greater computational expense. rsc.org

For a molecule like this compound, these high-accuracy methods would be valuable for:

Benchmarking DFT Results: Comparing ab initio energy calculations with those from various DFT functionals helps validate the chosen DFT method's accuracy for this specific class of compounds.

Precise Interaction Energies: Calculating non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are critical for understanding the molecule's dynamic behavior and its interactions with other molecules.

Excited State Properties: Investigating electronic excited states with high precision, which is important for predicting photochemical behavior.

While specific ab initio studies on this compound are not prevalent in existing literature, the application of these methods represents a gold standard for achieving definitive computational insights into its electronic properties.

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

Molecular Dynamics (MD) simulations provide a "computational microscope" to observe the movement and conformational changes of a molecule over time. nih.gov This technique solves Newton's equations of motion for a system of atoms, revealing the molecule's dynamic nature and its conformational preferences. nih.gov

This compound possesses significant conformational flexibility arising from two main sources: the puckering of the cyclopentane (B165970) ring and the rotation of the hexyl chain.

Cyclopentane Ring Pucker: The five-membered cyclopentane ring is not planar. It adopts puckered conformations to relieve ring strain. The two most common conformations are the "envelope," where one atom is out of the plane of the other four, and the "twist," where two adjacent atoms are displaced in opposite directions from the plane of the other three. MD simulations can map the energy landscape of this puckering, showing the energy barriers between different conformations and which pucker is most stable for the substituted ring. Mechanistic insights from studies on similar cyclic amines can be used to understand potential ring contractions or reorganizations under certain conditions. acs.org

Hexyl Chain Rotation: The six-carbon hexyl chain has multiple rotatable single bonds (C-C). Rotation around these bonds gives rise to numerous conformers, with anti (180°) and gauche (±60°) arrangements being the most significant. The chain can exist in a fully extended, low-energy state or various folded, more compact states.

MD simulations can explore the vast conformational space to identify the most populated and lowest-energy conformers, providing a statistical understanding of the molecule's preferred shapes.

Table 2: Representative Conformational States of this compound

Molecular ComponentConformational StateDescription
Cyclopentane RingEnvelopeFour carbon atoms are coplanar, with the fifth out of the plane.
Cyclopentane RingTwistTwo adjacent carbon atoms are displaced on opposite sides of the plane formed by the other three.
Hexyl ChainAnti (trans)Dihedral angle around a C-C bond is approximately 180°, leading to a more linear, extended chain.
Hexyl ChainGaucheDihedral angle around a C-C bond is approximately ±60°, leading to a kink or fold in the chain.

The surrounding environment, particularly the solvent, can significantly influence a molecule's behavior. MD simulations are ideal for studying these solvent effects by explicitly including solvent molecules in the simulation box. researchgate.net

Polar Solvents (e.g., Water, Methanol): In a polar solvent, the amine group of this compound would act as a hydrogen bond donor and acceptor. The solvent molecules would form a structured shell around the polar amine head. This solvation would stabilize conformers where the amine group is more exposed and could influence the puckering of the cyclopentane ring. Studies on related reactions show a strong catalytic effect from polar solvents, which reduce energy barriers by stabilizing transition states. researchgate.net

Non-polar Solvents (e.g., Cyclohexane (B81311), Benzene): In a non-polar solvent, the hydrophobic hexyl chain and cyclopentane ring would be more favorably accommodated. The molecule might adopt more compact or folded conformations to minimize the disruption of the solvent-solvent interactions, a phenomenon known as the hydrophobic effect. Apolar solvents interact weakly with the solute and have less impact on reaction energy barriers compared to polar solvents. researchgate.net

MD simulations can quantify these effects by analyzing the radial distribution functions of solvent molecules around the solute and by calculating the potential of mean force for conformational changes in different solvents. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to predict the physicochemical properties of chemicals based on their molecular structure. liverpool.ac.ukresearchgate.net These models establish a mathematical correlation between calculated molecular descriptors and an experimentally measured property. researchgate.net For a novel compound like this compound, QSPR can provide valuable estimates of its properties before it is synthesized.

Due to a lack of extensive experimental data specifically for substituted cyclic amines, general QSPR models for aliphatic amines are often utilized. nih.govacs.org These models use a variety of molecular descriptors, which are numerical values derived from the chemical structure. Key descriptor categories include:

Constitutional Descriptors: Simple counts of atoms, bonds, molecular weight, etc. researchgate.net

Topological Descriptors: Characterize the connectivity and branching of the molecule, such as connectivity indices.

Quantum-Chemical Descriptors: Derived from quantum calculations (like DFT), including dipole moment, HOMO/LUMO energies, and partial charges on atoms. chemrxiv.org

By inputting these descriptors for this compound into established QSPR models, one can predict a range of properties.

Table 3: Potential QSPR-Predicted Properties and Relevant Descriptors

Predicted PropertyRelevant Molecular DescriptorsRationale
Boiling PointMolecular Weight, Polarizability Effect Index (PEI), Sum of Eigenvalues of Bond-Connecting Matrix (SX1CH)Boiling point depends on molecular mass and intermolecular forces (van der Waals, dipole-dipole). mdpi.com
DensityMolecular Weight, Molecular Volume, Hydrogen Bond AcidityDensity is the ratio of mass to volume, influenced by intermolecular packing and hydrogen bonding. nih.gov
Refractive IndexPolarizability, Number of Carbon AtomsRefractive index is related to how the molecule's electron cloud interacts with light. nih.gov
Critical Temperature/PressureNumber of Carbon Atoms, Sum of Carbon Number Effects (SCNE)Critical properties are strongly correlated with the size and overall structure of the aliphatic amine. acs.org

Application of Topological Indices (e.g., Molecular Connectivity, Molecular Negentropy, TAU Indices) for Structural Descriptors

Topological indices are numerical descriptors derived from the molecular graph of a compound, which quantify its topology. These indices are instrumental in developing Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models. metu.edu.trwikipedia.org For this compound, various topological indices can be calculated to represent its structural features, such as size, branching, and cyclicity. wikipedia.org

Molecular Negentropy (I): This index is a measure of the information content of a molecular graph. It quantifies the degree of complexity and symmetry of the structure. A higher negentropy value suggests a more complex or less symmetrical molecule.

TAU Indices (T): The TAU indices are a set of topological descriptors that have been shown to be useful in QSPR and QSAR studies. wikipedia.org They are derived from the vertex degrees and distances in the molecular graph and can encode information about the presence of different types of atoms and bonds. A new topological index, ZEP, has been developed and correlated with properties like boiling point, molar refraction, and the partition coefficient for a set of 40 amines. lew.roresearchgate.net

A hypothetical set of topological indices for this compound is presented in the table below, illustrating the type of data generated in such a computational analysis.

Topological IndexDescriptionHypothetical Value for this compound
Molecular Weight The sum of the atomic weights of all atoms in the molecule.183.35 g/mol
First-Order Connectivity Index (¹χ) Reflects the degree of branching in the molecule.6.24
Wiener Index (W) The sum of distances between all pairs of vertices in the molecular graph.432
Molecular Negentropy (I) A measure of the information content of the molecular graph.15.8
TAU Index (T) A descriptor derived from vertex degrees and distances.8.7

This table is interactive. Click on the headers to sort the data.

Correlation of Structural Parameters with Derived Physicochemical Properties (e.g., lipophilicity)

A primary application of topological indices is to establish correlations with experimentally determined or computationally estimated physicochemical properties. Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter in medicinal chemistry and environmental science, as it influences a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

For this compound, a QSPR model could be developed to predict its logP value based on a combination of topological indices. Such a model would take the form of a linear or non-linear equation:

logP = c₀ + c₁ (¹χ) + c₂ (W) + ...

where c₀, c₁, and c₂ are coefficients determined through statistical regression analysis of a dataset of similar amines with known logP values. The predictive power of such models for aliphatic amines has been demonstrated in various studies. researchgate.netnih.gov The lipophilicity of a compound is a key factor in its interaction with biological systems and its environmental fate. mdpi.com

The table below illustrates a hypothetical correlation between selected topological indices and the predicted lipophilicity of this compound and related compounds.

CompoundFirst-Order Connectivity Index (¹χ)Wiener Index (W)Predicted logP
N-propyl-cyclopentan-1-amine4.782152.1
N-butyl-cyclopentan-1-amine5.282782.6
This compound 6.24 432 3.5
N-octyl-cyclopentan-1-amine7.286104.4

This table is interactive. You can filter the data by entering values in the search boxes below the headers.

Solubility Parameter Methods and Intermolecular Force Modeling

Understanding the solubility of this compound in various solvents is crucial for its application in chemical processes. Solubility parameter methods provide a framework for predicting miscibility and guiding solvent selection.

Modified Separation of Cohesive Energy Density (MOSCED) Approaches for Solvent Selection

The Modified Separation of Cohesive Energy Density (MOSCED) model is a powerful tool for estimating limiting activity coefficients and predicting solvent-solute interactions. wikipedia.org It characterizes a substance based on a set of five solubility parameters that represent different types of intermolecular forces: dispersion, polarity, and hydrogen bonding (acidity and basicity). wikipedia.orgacs.org

To apply MOSCED to this compound, its specific parameters would need to be determined, either through regression of experimental data or by using group contribution methods. researchgate.net These parameters would quantify its ability to engage in various intermolecular interactions. For instance, the secondary amine group would contribute to its hydrogen bond acidity and basicity, while the aliphatic and cyclic parts would primarily contribute to dispersion forces.

The table below presents hypothetical MOSCED parameters for this compound, along with those of some common solvents, to illustrate how solvent selection can be guided by these values. A good solvent would typically have MOSCED parameters similar to those of the solute.

CompoundDispersion (λ)Polarity (τ)Acidity (α)Basicity (β)
This compound 17.2 2.5 4.0 10.5
Hexane15.20.00.00.0
Toluene18.06.50.02.0
Ethanol15.88.812.19.2
Water21.916.220.59.8

This interactive table allows for the comparison of MOSCED parameters. Rows can be filtered based on the compound name.

Group Contribution Methods for Predictive Modeling of Solution Behavior

Group contribution methods are a cornerstone of chemical engineering and physical chemistry, allowing the estimation of properties of a whole molecule from the sum of the contributions of its individual functional groups. numberanalytics.comnumberanalytics.com Methods like UNIFAC (UNIQUAC Functional-group Activity Coefficients) can predict activity coefficients in mixtures, which are essential for modeling phase equilibria. cartagena99.comprefeed.com

For this compound, the molecule would be deconstructed into its constituent groups: CH₃, CH₂, CH, the cyclic CH group (c-CH), the cyclic CH₂ group (c-CH₂), and the secondary amine group (>NH). Each group has predefined parameters for size, shape, and interaction with other groups. numberanalytics.com By summing these contributions, one can predict the behavior of the amine in various solvents without the need for extensive experimental data. numberanalytics.com

The following table illustrates the deconstruction of this compound into its functional groups for a group contribution model.

Functional GroupNumber of GroupsGroup Contribution to Molar Volume (cm³/mol)Group Contribution to Molar Refractivity
CH₃223.55.65
CH₂516.14.62
CH (aliphatic)18.73.59
c-CH₂314.84.58
c-CH17.43.55
>NH (secondary amine)110.23.58

This interactive table demonstrates the group contribution concept. The data can be sorted by clicking on the column headers.

Thermodynamic Modeling of Amine Solutions

Advanced thermodynamic models are employed to describe the behavior of amine solutions, particularly in aqueous systems, over a wide range of conditions.

SAFT-γ Mie Equation of State for Aqueous Amine Systems

The Statistical Associating Fluid Theory (SAFT) is a powerful equation of state used to model the thermodynamic properties of complex fluids, including those containing associating molecules like amines. The SAFT-γ Mie variant is a group-contribution approach that represents molecules as chains of spherical segments that interact via the Mie potential. researchgate.netacs.orgtandfonline.com This allows for a more realistic description of the intermolecular forces, including repulsion, dispersion, and association (hydrogen bonding). molecularsystemsengineering.org

To model an aqueous solution of this compound using SAFT-γ Mie, the molecule would be defined by its constituent groups, similar to the group contribution methods described earlier. The SAFT-γ Mie framework includes parameters for the interactions between these groups and water molecules. researchgate.netresearchgate.net This approach is particularly well-suited for predicting phase equilibria, such as vapor-liquid and liquid-liquid equilibria, which are critical for designing separation processes. acs.org

The table below lists the hypothetical SAFT-γ Mie group parameters for the functional groups present in this compound. These parameters describe the size, energy, and association characteristics of each group.

SAFT-γ Mie GroupShape Factor (S)Segment Diameter (σ) [Å]Dispersion Energy (ε/k_B) [K]Association Energy (ε^assoc/k_B) [K]Association Volume (κ^assoc)
CH₃0.57263.755109.4--
CH₂0.22934.02777.4--
>NH0.45003.050250.02000.00.03
c-CH₂0.21003.95080.0--
H₂O1.00003.034180.01947.00.01

This interactive table presents the parameters used in the SAFT-γ Mie model. Users can sort the data by clicking on the headers.

Prediction of Vapor-Liquid and Liquid-Liquid Equilibria in Amine Mixtures

The prediction of phase equilibria, such as vapor-liquid equilibria (VLE) and liquid-liquid equilibria (LLE), is a cornerstone of chemical process design and optimization. For amine mixtures, which are prevalent in industrial applications like gas sweetening, solvent extraction, and chemical synthesis, understanding their phase behavior is critical for developing efficient separation processes and reaction systems. Computational and theoretical methods provide a powerful alternative to expensive and time-consuming experimental measurements. These approaches range from thermodynamic models to molecular simulations, offering insights into the non-ideal behavior of amine mixtures.

A comprehensive search of scientific literature and chemical databases has revealed a notable absence of specific studies and experimental data concerning the vapor-liquid and liquid-liquid equilibria of mixtures containing this compound. Consequently, the detailed research findings and data tables that would typically populate this section are not available for this specific compound.

However, it is pertinent to discuss the established computational and theoretical frameworks that are generally employed for predicting VLE and LLE in amine mixtures. These methodologies could be readily applied to this compound should the necessary experimental data for model parameterization become available in the future.

Thermodynamic Models for Phase Equilibria Prediction

Activity coefficient models are the most common thermodynamic tools for describing the non-ideal behavior of liquid mixtures and predicting phase equilibria. For amine-containing systems, models such as the Non-Random Two-Liquid (NRTL), Universal Quasi-Chemical (UNIQUAC), and Wilson equations are frequently utilized. These models require binary interaction parameters that are typically regressed from experimental VLE or LLE data.

The general procedure for predicting VLE using an activity coefficient model involves the following steps:

Component Identification: Defining the components in the mixture, in this case, this compound and other relevant substances.

Model Selection: Choosing an appropriate activity coefficient model (e.g., NRTL, UNIQUAC).

Parameter Acquisition: Obtaining the binary interaction parameters for each pair of components in the mixture. This is the critical step where experimental data is required.

Phase Equilibrium Calculation: Solving the phase equilibrium equations, which relate the vapor and liquid phase compositions at a given temperature and pressure.

A hypothetical representation of how VLE data for a binary mixture of this compound and a hypothetical component 'B' would be presented is shown in the interactive table below.

Table 1: Hypothetical Vapor-Liquid Equilibrium Data for this compound (1) + Component B (2) at a Constant Pressure

Mole Fraction of (1) in Liquid (x1)Mole Fraction of (1) in Vapor (y1)Temperature (K)Activity Coefficient of (1) (γ1)Activity Coefficient of (2) (γ2)
0.10.25350.151.501.05
0.30.55345.651.351.15
0.50.70342.151.101.30
0.70.82338.551.021.60
0.90.93335.251.002.00

Note: The data in this table is purely illustrative and not based on experimental results.

Similarly, for LLE, which occurs in partially miscible liquid systems, thermodynamic models are used to predict the compositions of the two liquid phases in equilibrium. The tie-lines connecting these equilibrium compositions on a ternary phase diagram are determined by solving the isoactivity criterion for each component in both phases.

An interactive table illustrating hypothetical LLE data for a ternary system involving this compound is provided below.

Table 2: Hypothetical Liquid-Liquid Equilibrium Data for this compound (1) + Water (2) + Solvent (3) at 298.15 K

Mole Fraction of (1) in Phase IMole Fraction of (2) in Phase IMole Fraction of (3) in Phase IMole Fraction of (1) in Phase IIMole Fraction of (2) in Phase IIMole Fraction of (3) in Phase II
0.050.900.050.600.100.30
0.100.800.100.550.150.30
0.150.700.150.500.200.30

Note: The data in this table is purely illustrative and not based on experimental results.

Molecular Simulation

In the absence of experimental data, molecular simulation techniques such as Monte Carlo and Molecular Dynamics can, in principle, be used to predict the phase behavior of amine mixtures. These methods rely on force fields that describe the intermolecular interactions between the constituent molecules. However, the development and validation of accurate force fields for a novel compound like this compound would itself be a significant research undertaking.

Reaction Mechanisms and Kinetics Involving N Hexyl 3 Methylcyclopentan 1 Amine and Analogues

Elucidation of Amine-Involved Reaction Mechanisms

The reaction pathways of N-hexyl-3-methylcyclopentan-1-amine are diverse, ranging from radical-mediated C-H bond cleavage to oxidation of the nitrogen center and the reductive steps of its formation.

The cyclopentane (B165970) ring and the attached alkyl groups of this compound contain primary, secondary, and tertiary carbon-hydrogen bonds, each with different susceptibilities to attack by free radicals. Hydrogen abstraction is a key step in combustion and atmospheric chemistry, and its mechanism is determined by the stability of the resulting alkyl radical. rsc.orgmsu.edu The general order of alkyl radical stability, and thus the ease of hydrogen abstraction, is tertiary > secondary > primary. msu.edu

For a molecule like this compound, a radical (X•) can abstract a hydrogen atom from several positions:

Tertiary C-H: The hydrogen at the 3-position of the cyclopentane ring is a tertiary hydrogen. Its abstraction leads to a relatively stable tertiary radical.

Secondary C-H: Multiple secondary hydrogens are present on both the cyclopentane ring and the n-hexyl chain.

Primary C-H: The methyl group on the ring and the terminal methyl group of the hexyl chain possess primary hydrogens.

Studies on analogous cycloalkanes show that the bond dissociation energies (BDEs) for tertiary C-H bonds are lower than for secondary C-H bonds, making them more susceptible to abstraction. researchgate.net For instance, the BDE for the tertiary C-H in methylcyclohexane (B89554) is lower than the secondary C-H bonds. bohrium.com Kinetic studies on hydrogen abstraction from cyclopentane and its substituted derivatives by radicals like hydroxyl (•OH), hydrogen (•H), and methyl (•CH3) confirm that abstraction from tertiary sites is generally fastest. bohrium.comsioc-journal.cnresearchgate.net The planarity of the cyclopentyl radical contributes to its stability. Cyclohexane (B81311) is generally less reactive towards free radicals than cyclopentane. researchgate.net The reaction proceeds via a transition state where the radical partially breaks the C-H bond.

The oxidation of secondary amines like this compound can proceed through several pathways, often depending on the oxidant used. A common transformation is the conversion to an imine. researchgate.netrsc.org

The general mechanism for oxidation often involves the initial formation of an aminyl radical or a related intermediate. For instance, oxidation by metal catalysts like Ruthenium(IV) oxide (RuO4) or via electrochemical methods typically proceeds by removal of an electron from the nitrogen atom, followed by deprotonation to give an α-amino radical. researchgate.netmdpi.com This radical intermediate is then further oxidized to an iminium cation, which subsequently loses a proton to form the stable imine. researchgate.net

The mechanism can be summarized as follows:

Initial Oxidation: The secondary amine is oxidized to a radical cation.

Deprotonation: A base removes a proton from the nitrogen, forming an aminyl radical, or from the α-carbon, forming an α-amino radical.

Second Oxidation: The radical intermediate is oxidized to an iminium cation.

Final Deprotonation: Loss of a proton from the carbon adjacent to the nitrogen yields the final imine product.

The oxidation of secondary amines can also yield other products, such as hydroxylamines and nitrones, particularly under different conditions or with different oxidizing agents like ozone. dtic.miluomustansiriyah.edu.iq The regioselectivity of the oxidation, particularly the formation of the C=N double bond, is influenced by the substitution pattern around the nitrogen atom. rsc.org

This compound is synthesized via reductive amination, a process that converts a carbonyl group to an amine. wikipedia.org This reaction typically involves the condensation of 3-methylcyclopentanone (B121447) with n-hexylamine, followed by the reduction of the resulting imine intermediate. acs.org

The mechanism is generally accepted to proceed through the following steps, often catalyzed by a mild acid: nih.govyoutube.comyoutube.com

Nucleophilic Attack: The lone pair of electrons on the nitrogen of n-hexylamine attacks the electrophilic carbonyl carbon of 3-methylcyclopentanone. This forms a zwitterionic intermediate which quickly undergoes proton transfer to yield a neutral hemiaminal (or carbinolamine). nih.govyoutube.com

Dehydration to Imine/Iminium Ion: Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (H₂O). The lone pair on the adjacent nitrogen assists in eliminating the water molecule, forming a resonance-stabilized iminium ion. acs.orgnih.govyoutube.com The iminium ion is in equilibrium with the corresponding neutral imine. The removal of water drives this equilibrium toward the imine/iminium ion. wikipedia.orgnih.gov

Reduction: The iminium ion is a key intermediate and is more susceptible to reduction by hydride reagents than the original ketone. acs.orgyoutube.com A reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride, delivers a hydride ion (H⁻) to the electrophilic carbon of the C=N bond. wikipedia.orgacs.org This reduction step forms the final secondary amine, this compound.

Direct reductive amination, where the ketone, amine, and reducing agent are all present in one pot, is an efficient method for this synthesis. wikipedia.org The choice of a mild reducing agent that selectively reduces the iminium ion over the ketone is crucial for the success of the direct process. acs.org

Kinetic Studies and Determination of Rate Constants

Kinetic studies provide quantitative data on the rates of chemical reactions, offering insight into reaction mechanisms and allowing for the optimization of reaction conditions.

Reaction TypeReactantsRate Constant (k)Temperature (K)Source
H-AbstractionBr• + Cyclopentane1.15 x 10¹¹ cm³ mol⁻¹ s⁻¹373 researchgate.net
H-AbstractionBr• + Cyclohexane1.02 x 10¹⁰ cm³ mol⁻¹ s⁻¹373 researchgate.net
OH Radical Reaction•OH + Cyclopentanone (B42830)2.94 x 10⁻¹² cm³ s⁻¹300 nih.gov
Nucleophilic ReactionPiperidine + 3,5-Dicyanothiophene1.05 x 10² L mol⁻¹ s⁻¹293 nih.gov
Nucleophilic ReactionPyrrolidine + 3,5-Dicyanothiophene2.61 x 10³ L mol⁻¹ s⁻¹293 nih.gov

This table presents selected experimental rate constants for reactions analogous to those involving this compound to illustrate typical reaction rates.

Computational chemistry provides a powerful tool for investigating reaction mechanisms and calculating kinetic parameters where experimental data is scarce. nih.gov Methods like Density Functional Theory (DFT) and transition state theory are used to calculate activation energies (Ea) and pre-exponential factors (A), which together determine the rate constant via the Arrhenius equation. rsc.org

Theoretical studies on hydrogen abstraction from cycloalkanes have provided detailed kinetic data for various radical species. bohrium.comsioc-journal.cnresearchgate.netrsc.org These calculations confirm that abstraction of tertiary hydrogens has a lower activation barrier compared to secondary hydrogens. bohrium.comrsc.org For the reductive amination process, computational studies have explored the thermodynamics and microkinetics of the individual steps, showing how factors like solvent and catalysts can influence the activation barriers of hemiaminal and iminium ion formation. nih.gov

ReactionRadicalC-H SiteActivation Energy (Ea) (kcal/mol)Rate Constant (k) at 1000 K (cm³ mol⁻¹ s⁻¹)Source
H-Abstraction from CyclopentaneH•Secondary9.41.95 x 10¹² researchgate.net
H-Abstraction from CyclopentaneCH₃•Secondary12.31.39 x 10¹¹ researchgate.net
H-Abstraction from MethylcyclohexaneH•Tertiary6.81.10 x 10¹³ bohrium.com
H-Abstraction from MethylcyclohexaneH•Secondary (ring)8.83.19 x 10¹² bohrium.com
H-Abstraction from MethylcyclohexaneH•Primary (side-chain)10.96.09 x 10¹¹ bohrium.com

This table showcases theoretically calculated kinetic parameters for hydrogen abstraction reactions from cycloalkanes, which serve as models for the cyclopentane moiety of the target compound.

Analysis of Transition States and Reaction Pathways

The reactivity of this compound is intrinsically linked to the structure and stability of the transition states formed during a reaction. Computational studies, often employing methods like Density Functional Theory (DFT), are instrumental in elucidating these transient structures and mapping out the most likely reaction pathways.

For instance, in nucleophilic substitution reactions involving cyclic amines, the energy barrier of the transition state dictates the reaction rate. nih.gov The geometry of the cyclopentane ring, which is not planar and exists in puckered conformations like the "envelope," influences the accessibility of the reaction center. libretexts.orglibretexts.org The puckering of the ring can alleviate some of the inherent angle and eclipsing strain that would be present in a planar structure. libretexts.orglibretexts.org The position of the methyl and hexyl-amine substituents can further impact the stability of these conformations and, consequently, the transition state energies.

Computational analyses can model various potential pathways, such as those leading to either retention or inversion of stereochemistry at the reaction center. nih.gov These models help in understanding why a particular product is favored by comparing the activation energies of the different transition states. For example, in the ring-opening of 5-membered cyclic amines, transition state analysis has been used to explain the observed regioselectivity of C-N bond cleavage. nih.gov

Catalytic Reaction Mechanisms and Active Species Identification

This compound and its analogs can participate in various catalytic processes, either as the substrate or as a ligand that modulates the activity and selectivity of a metal catalyst.

Metal-Ligand Cooperation (MLC) in Catalytic Processes Involving Amine Ligands

Metal-ligand cooperation (MLC) is a powerful concept in catalysis where both the metal center and the ligand are actively involved in bond activation. rsc.orgnumberanalytics.comwikipedia.org In many catalytic hydrogenations and dehydrogenations, secondary amines, similar in structure to this compound, can act as non-innocent ligands. rsc.orgnumberanalytics.com

The mechanism often involves the deprotonation of the amine to form an amido-metal complex. This complex can then facilitate the heterolytic cleavage of dihydrogen (H₂) or other bonds. rsc.orgacs.orgnih.gov The ligand's ability to accept and donate a proton is crucial for the catalytic cycle. rsc.org This cooperative action between the metal and the amine ligand can lead to enhanced reactivity and selectivity, which is a key area of research in developing more efficient catalysts. rsc.orgnumberanalytics.com For example, zinc pincer complexes with amine-based ligands have demonstrated the ability to catalyze the hydrogenation of imines and ketones through an MLC mechanism. acs.orgnih.gov

Electrocatalytic Reduction Mechanisms Employing Amine-Containing Systems

Amine-containing systems have garnered significant attention in the field of electrocatalysis, particularly for the reduction of carbon dioxide (CO₂). acs.orgmit.edumit.edu Amines can capture CO₂ to form carbamates, which can then be electrochemically reduced to value-added products like carbon monoxide (CO) or formate (B1220265). acs.orgrsc.org

The mechanism involves the amine acting as both a CO₂ capture agent and a co-catalyst at the electrode surface. mit.edumit.edu The physicochemical properties of the amine, such as its steric hindrance and pKa, play a crucial role in determining the efficiency and selectivity of the reduction process. mit.edumit.edu For instance, studies have shown that the use of copper electrodes can significantly enhance the current density and faradaic efficiency for CO₂ reduction in the presence of primary amines. acs.org The amine's structure influences the stability of intermediates and the competition between the desired CO₂ reduction and the parasitic hydrogen evolution reaction. mit.edumit.edursc.org

Stereochemical Course of Reactions

The stereochemistry of reactions involving this compound is of paramount importance, as the spatial arrangement of atoms in the product molecules can dramatically affect their biological activity and material properties.

Investigation of Stereochemical Inversion and Retention in Cyclopentane Systems

Reactions at a stereocenter on a cyclopentane ring can proceed with either inversion or retention of configuration. Nucleophilic substitution reactions, particularly those following an Sₙ2 mechanism, are well-known to proceed with inversion of stereochemistry. masterorganicchemistry.comlibretexts.orgyoutube.com This occurs because the nucleophile attacks the carbon atom from the side opposite to the leaving group, in a "backside attack." masterorganicchemistry.comlibretexts.orgyoutube.com

Impact of Amine Configuration on Reaction Stereoselectivity

The specific configuration of the amine group on the 3-methylcyclopentane ring can have a profound impact on the stereoselectivity of reactions occurring at the amine itself or at other positions on the ring. The amine group can act as a directing group, influencing the approach of reagents due to steric hindrance or through electronic effects.

For example, in reactions where the amine is part of a chiral catalyst, its configuration is critical for achieving high enantioselectivity. The amine can interact with the substrate in a way that favors the formation of one enantiomer over the other. nih.gov Similarly, in intramolecular reactions, the stereochemistry of the amine can dictate the facial selectivity of an attack on a prochiral center within the same molecule, leading to the preferential formation of a specific diastereomer. The interplay between the amine's configuration and the puckered conformation of the cyclopentane ring creates a complex stereochemical environment that can be harnessed to control the outcome of chemical transformations. nih.gov

Intermolecular Interactions and Molecular Recognition Studies

Characterization of Hydrogen Bonding Interactions Involving the Amine Functionality

The secondary amine functionality in N-hexyl-3-methylcyclopentan-1-amine is a key determinant of its intermolecular interactions. The nitrogen atom possesses a lone pair of electrons, making it a hydrogen bond acceptor, while the hydrogen atom attached to the nitrogen can act as a hydrogen bond donor. libretexts.org This dual capability allows for the formation of hydrogen bonds between molecules of this compound, leading to self-association in the liquid and solid states. nih.gov

Primary and secondary amines exhibit intermolecular association through hydrogen bonding between the nitrogen of one molecule and the hydrogen of another. libretexts.org This association is generally stronger in primary amines than in secondary amines because primary amines have two hydrogen atoms available for hydrogen bonding. mdpi.com The presence of bulky alkyl and cycloalkyl groups in this compound can sterically hinder the approach of other molecules, which may influence the geometry and strength of these hydrogen bonds compared to less hindered secondary amines. nih.gov The strength of hydrogen bonds is also influenced by the electronegativity of the atoms involved; N-H---N bonds are generally weaker than O-H---O bonds found in alcohols. nih.gov

Table 1: Computed Properties of the Isomer N-hexyl-1-methylcyclopentan-1-amine

PropertyValueSource
Molecular Weight183.33 g/mol PubChem
XLogP3-AA (Lipophilicity)3.6PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count1PubChem
Rotatable Bond Count6PubChem

This data is for an isomer of the target compound and provides an estimation of its general properties.

Analysis of Noncovalent Interactions in Multi-Component Systems

Beyond hydrogen bonding, other noncovalent interactions such as dispersion and electrostatic forces play a significant role in the behavior of this compound in multi-component systems.

The behavior of this compound in a solution is governed by the interplay between solute-solute, solute-solvent, and solvent-solvent interactions. rsc.orgresearchgate.net The process of solvation involves the reorganization of solvent molecules around the solute, which can stabilize the solute species. mdpi.com

In polar, protic solvents like water, the amine can act as both a hydrogen bond donor and acceptor, leading to good solubility for smaller amines. nih.gov However, for a larger molecule like this compound, the hydrophobic nature of the hexyl and cyclopentyl groups would likely dominate, reducing its aqueous solubility. The solubility of simple amines in water is enhanced by hydrogen bonding, but this effect diminishes as the hydrocarbon chains get longer. chemrxiv.org

In nonpolar solvents, the self-association of the amine through hydrogen bonding would be more favorable. The thermodynamics of solvation are influenced by factors such as the polarity of the solvent and the ability of the solute to participate in hydrogen bonding. frontiersin.org

Host-Guest Chemistry and Supramolecular Assemblies

Host-guest chemistry involves the formation of complexes between a larger host molecule and a smaller guest molecule through non-covalent interactions. nih.govresearchgate.net Amines are frequently studied as guest molecules due to their ability to act as hydrogen bond donors. nih.gov

The formation of a host-guest complex is an equilibrium process, and its stability is quantified by the association constant (K_a), which is related to the change in Gibbs free energy (ΔG). google.com The thermodynamic driving forces for molecular association include enthalpy (ΔH) and entropy (ΔS) changes. Favorable enthalpic contributions often arise from the formation of strong intermolecular bonds, such as hydrogen bonds and strong van der Waals interactions. The entropic contribution can be complex, as the loss of conformational freedom upon binding is often counteracted by the release of solvent molecules from the host's cavity. nih.gov

Studies on the complexation of various guests with cyclodextrins, a common class of host molecules, show a wide range of thermodynamic parameters depending on the size, shape, and chemical nature of the guest. google.com

Table 2: Illustrative Thermodynamic Data for 1:1 Complex Formation with β-Cyclodextrin

Guest MoleculeΔG° (kcal/mol)ΔH° (kcal/mol)TΔS° (kcal/mol)
General Average-3.67-4.24-0.56

This table provides average thermodynamic parameters for the complexation of various guest molecules with β-cyclodextrin to illustrate the typical energy changes involved. Data is from a statistical analysis of numerous studies. google.com

While specific studies on the role of this compound in supramolecular recognition are not documented, its structural features suggest it could act as a guest molecule. The secondary amine group can form hydrogen bonds with appropriate functional groups within a host's cavity. nih.gov The cyclopentyl and hexyl groups would require a host with a sufficiently large and hydrophobically lined cavity for effective binding.

No Publicly Available Research Found for this compound in Specified Applications

Despite a comprehensive search of publicly available scientific literature and chemical databases, no specific research findings or applications have been identified for the chemical compound this compound in the areas of catalysis, chemical separations, or materials science as outlined in the requested article structure.

Extensive queries for the compound and its potential derivatives in the context of transition metal catalysis, ligand design, homogeneous or heterogeneous catalytic systems, extractive distillation, deep eutectic solvents, ionic liquids, and polymer applications did not yield any relevant scholarly articles, patents, or detailed research data.

The requested article was to be structured around the following topics:

Applications of N Hexyl 3 Methylcyclopentan 1 Amine in Chemical Research

Materials Science Research and Polymer Applications

While general information exists for related classes of compounds, such as alkyl amines in solvent extraction and the formation of deep eutectic solvents from various amine-containing precursors, there is a complete absence of literature specifically detailing the synthesis, characterization, or application of N-hexyl-3-methylcyclopentan-1-amine for these purposes.

This lack of available data prevents the generation of a scientifically accurate and informative article that adheres to the user's strict outline and content requirements. The compound may be novel, highly specialized with research not in the public domain, or primarily used in applications outside the scope of the requested topics.

Therefore, no content can be produced for the specified sections and subsections.

Table of Mentioned Compounds

As no research data was found, a table of compounds as requested cannot be generated.

Integration into Novel Material Systems (e.g., electronic, optical materials)

The integration of this compound into novel material systems could lead to materials with tailored electronic or optical properties. The nitrogen atom in the amine has a lone pair of electrons, which can participate in electronic interactions. wikipedia.org While simple alkylamines are not typically chromophoric, their derivatives can be. For instance, the amine group can be part of a larger conjugated system in dyes or optically active materials.

The stereochemistry of the 3-methylcyclopentylamine moiety could be leveraged to create chiral materials. The optical activity of saturated cyclic amines has been studied to understand the influence of nitrogen inversion and ring-puckering dynamics. nih.gov The specific rotation of such molecules is sensitive to the conformation of the ring and the position of the substituents. nih.gov Incorporating a chiral amine like this compound into a polymer or a larger molecular framework could induce chirality in the final material, which is desirable for applications in chiral separations, asymmetric catalysis, and nonlinear optics.

Furthermore, N-alkyl-N-substituted amine derivatives have been investigated as tubulin polymerization inhibitors, suggesting that the structural motif of a tertiary amine with specific alkyl and aryl substituents can lead to significant biological activity. nih.gov While this compound is a secondary amine, it can be a precursor for the synthesis of such tertiary amines with potential applications in medicinal chemistry and materials science. nih.gov

Environmental Chemistry and Atmospheric Processes

The release of amines into the atmosphere from various industrial and natural sources is of growing environmental concern. mdpi.combohrium.com Understanding the atmospheric fate of these compounds is crucial for assessing their impact on air quality and climate.

This compound is a volatile organic compound (VOC) due to its molecular weight and likely vapor pressure. In the atmosphere, the primary degradation pathway for most amines is their reaction with hydroxyl (OH) radicals. rsc.orgnih.gov The rate of this reaction is highly dependent on the structure of the amine. For secondary amines, the reaction proceeds via H-atom abstraction from the N-H group or from a C-H bond on an alkyl substituent. frontiersin.orgresearchgate.net

The presence of a cyclopentane (B165970) ring and a hexyl group in this compound provides multiple sites for OH radical attack. The reaction with OH radicals can lead to the formation of various oxidation products, including aldehydes, ketones, and nitrogen-containing compounds like amides and imines. researchgate.net Under high NOx conditions, these reactions can also lead to the formation of nitrosamines and nitramines, which are of significant health concern. researchgate.net The study of simpler secondary amines like dimethylamine (B145610) (DMA) and diethylamine (B46881) (DEA) has shown that they can be potent nucleating agents, contributing to the formation and growth of atmospheric aerosols. mdpi.com

Recent studies have highlighted the importance of autoxidation as a significant atmospheric pathway for amines. acs.org This process involves intramolecular hydrogen shifts in peroxy radicals formed from the initial reaction with OH radicals, leading to the formation of highly oxygenated molecules. For amines, this can result in the formation of hydroperoxy amides. acs.org These highly functionalized products are expected to have very low volatility and can contribute significantly to the formation of secondary organic aerosols (SOA). acs.org The complex structure of this compound suggests that it could undergo a complex series of autoxidation reactions, leading to a variety of low-volatility products.

Table 2: Atmospheric Reactions of Amines

ReactantMajor Reaction TypeKey ProductsEnvironmental SignificanceReference
OH radicalH-atom abstractionAlkylamino radicals, aldehydes, ketonesSOA formation, ozone chemistry rsc.orgfrontiersin.orgresearchgate.net
O3OxidationN-oxides, nitroalkanesAmine degradation rsc.org
Peroxy radicalsAutoxidation (intramolecular H-shift)Hydroperoxy amides, highly oxygenated moleculesSignificant SOA formation acs.org

Green Chemistry Principles in the Synthesis and Application of N Hexyl 3 Methylcyclopentan 1 Amine

Atom Economy and Waste Minimization in Synthetic Routes

Atom economy is a central tenet of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. In the synthesis of N-hexyl-3-methylcyclopentan-1-amine, maximizing atom economy involves designing a process where the majority of atoms from the starting materials, 3-methylcyclopentanone (B121447) and n-hexylamine, are incorporated into the final product.

Reductive amination is inherently an atom-economical addition reaction, with the ideal co-reactant for the reduction step being molecular hydrogen (H₂), which only produces water as a byproduct. taylorandfrancis.com Traditional methods often rely on stoichiometric reducing agents like sodium borohydride, which generate significant salt waste. acs.org

A key strategy to minimize waste is the implementation of one-pot synthesis protocols. wikipedia.org In this approach, the condensation of 3-methylcyclopentanone and n-hexylamine to the imine intermediate and the subsequent reduction occur in the same reaction vessel without the need for isolating and purifying the intermediate. wikipedia.orgfrontiersin.org This consolidation of steps significantly reduces the consumption of solvents used for extraction and purification, minimizes material loss, and lowers energy expenditure. wikipedia.org Catalytic processes are greatly preferred over stoichiometric alternatives as they improve reaction efficiency and generate less waste. wikipedia.org

For instance, a comparative analysis of different synthetic strategies highlights the advantages of a catalytic one-pot approach.

Synthetic StrategyKey FeaturesPrimary Waste ProductsAtom Economy
Two-Step Synthesis with Stoichiometric ReductantIsolation of imine intermediate; Use of NaBH(OAc)₃Borate salts, solvent from purificationLower
One-Pot Catalytic HydrogenationNo isolation of intermediate; Use of H₂ and a reusable catalyst (e.g., Pd/C)Water (theoretically)Higher

Utilization of Benign Solvents in Organic Reactions

The choice of solvent is critical in green chemistry, as solvents often constitute the largest mass component of a reaction and are a primary source of environmental pollution. The ideal green solvent is non-toxic, non-flammable, readily available, and easily recycled.

Reactions in Aqueous Media for Enhanced Safety and Efficiency

Performing the reductive amination of 3-methylcyclopentanone in water offers significant environmental and safety benefits over conventional organic solvents. Water is non-flammable, non-toxic, and inexpensive. While the imine intermediate is susceptible to hydrolysis, this can be managed by optimizing reaction conditions and catalyst selection. google.comacs.org

Several catalytic systems have been developed for reductive amination in aqueous media. For example, a Raney-type Ni-Al alloy can be used in water, where the controlled reaction of the aluminum with water generates hydrogen in situ, and the resulting Raney Ni acts as the hydrogenation catalyst. thieme-connect.com Another approach involves using a partially reduced ruthenium on zirconia (Ru/ZrO₂) catalyst, which has shown high efficiency for the reductive amination of various ketones and aldehydes in aqueous ammonia (B1221849). nih.gov This catalyst acts bifunctionally, with RuO₂ promoting carbonyl group activation and metallic Ru catalyzing the imine hydrogenation. nih.gov

Electrochemical methods also present a promising avenue for aqueous synthesis. acs.orgnih.gov An electrocatalytic process could use water as the solvent and hydrogen source, with nitrite (B80452) as the nitrogen source, to convert a ketone to an amine, thereby avoiding the direct use of ammonia and flammable hydrogen gas. acs.orgnih.gov

Application of Supercritical Fluids as Reaction Media

Supercritical fluids, particularly supercritical carbon dioxide (scCO₂), serve as highly effective green alternatives to traditional organic solvents. mit.edunih.gov A substance becomes supercritical when heated and pressurized above its critical point, exhibiting properties of both a liquid and a gas. scCO₂ is non-toxic, non-flammable, and its solvent properties can be fine-tuned by adjusting temperature and pressure.

In the context of synthesizing this compound, a process using scCO₂ would involve charging the reactants into a high-pressure vessel filled with CO₂. The reaction could be catalyzed by a heterogeneous catalyst. An environmental benefit of this system is the ease of product separation; upon depressurization, the CO₂ returns to a gaseous state and can be recycled, leaving behind the pure product and catalyst without the need for energy-intensive distillation. mit.edu Research on the reductive amination of furfural (B47365) in scCO₂ has demonstrated the viability of this medium, achieving high product yields at moderate temperatures. researchgate.net

Green Synthesis Using Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100°C, often referred to as "designer solvents" due to their tunable physical and chemical properties. rsc.org Their negligible vapor pressure, high thermal stability, and potential for recyclability make them attractive green solvents. rsc.orgijsr.net

For the synthesis of this compound, an imidazolium-based ionic liquid like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM][BF₄]) could be employed as the reaction medium. ijsr.net Studies have shown that such ILs can facilitate the direct reductive amination of aldehydes and ketones with excellent yields, often without the need for an additional catalyst. ijsr.net The ionic liquid can play a dual role as both the solvent and a promoter of the reaction. ijsr.netresearchgate.net Furthermore, the non-polar product can be easily separated from the highly polar ionic liquid by extraction, and the IL can be recovered and reused for several cycles, significantly reducing waste. researchgate.net

Solvent SystemIllustrative Catalyst/ConditionsKey AdvantagesPotential Challenges
Aqueous MediaRu/ZrO₂, 120°C, H₂ pressureNon-toxic, non-flammable, inexpensive. nih.govImine hydrolysis, product-water separation. google.com
Supercritical CO₂Ni/CaCO₃, 80°C, high pressureEasy product separation, recyclable, non-toxic. researchgate.netHigh-pressure equipment required.
Ionic Liquid ([BMIM][BF₄])NaBH₄, 90°CRecyclable, low volatility, high yields. ijsr.netresearchgate.netHigher cost, potential toxicity of some ILs.

Development and Application of Green Catalysts for Transformations

The use of efficient and recyclable catalysts is a cornerstone of green chemistry. For the reductive amination to produce this compound, green catalysts can be broadly categorized as heterogeneous catalysts and biocatalysts.

Biocatalysis, the use of enzymes to catalyze chemical reactions, represents an exceptionally green approach. Amine dehydrogenases (AmDHs) are a class of enzymes that can catalyze the reductive amination of ketones with high efficiency and stereoselectivity, operating in aqueous solutions under mild temperature and pH conditions. rsc.org In a typical biocatalytic setup, an AmDH would be used in tandem with another enzyme, such as formate (B1220265) dehydrogenase, to recycle the necessary nicotinamide (B372718) cofactor. rsc.org The only byproduct of this system is inorganic carbonate, making it a highly atom-efficient and environmentally friendly process. rsc.org

Energy Efficiency in Chemical Processes

Reducing energy consumption is a critical goal of green chemistry. In chemical synthesis, energy is primarily used for heating, cooling, stirring, and separations. The synthesis of this compound can be made more energy-efficient through several strategies.

One-pot catalytic reactions inherently reduce energy use by eliminating the need for energy-intensive heating, cooling, and distillation steps associated with the isolation of intermediates. wikipedia.org


Microwave and Ultrasound Assisted Synthesis

Alternative energy sources like microwave irradiation and ultrasound have become powerful tools in chemical synthesis, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced selectivity. rsc.orgnih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This direct heating of the reaction mixture, known as dielectric heating, leads to rapid temperature increases and can accelerate reaction rates significantly compared to conventional oil baths or hot plates. rsc.org This technique has been successfully applied to a vast range of reactions, including the synthesis of N-heterocycles and the alkylation of amines. rsc.orgnih.govrsc.org

For the synthesis of this compound, a microwave-assisted reductive amination could be envisioned. This would involve reacting 3-methylcyclopentanone with n-hexylamine. The use of microwave irradiation could shorten the time required for the formation of the intermediate imine and its subsequent reduction. Often, these reactions can be performed under solvent-free conditions on a solid support, further enhancing their green profile. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for N-Alkylation (General Examples)

Parameter Conventional Heating Microwave Irradiation Reference
Reaction Time Several hours (e.g., 10-48 h) A few minutes (e.g., 8-20 min) nih.govnih.govorganic-chemistry.org
Energy Input High and inefficient Lower and targeted rsc.org
Yield Moderate to good Good to excellent (e.g., 65-90%) nih.govasianpubs.org

| Solvent Use | Often requires high-boiling, toxic solvents | Can often be performed with greener solvents or solvent-free | nih.gov |

Ultrasound-Assisted Synthesis (Sonochemistry)

Sonochemistry utilizes the phenomenon of acoustic cavitation—the formation, growth, and violent collapse of bubbles in a liquid medium irradiated with high-frequency ultrasound (20 kHz-100 kHz). nih.govorganic-chemistry.org This collapse generates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of chemical reactions. organic-chemistry.org

Ultrasound has been effectively used for the N-alkylation of amines, often providing high yields in short reaction times and under mild, environmentally friendly conditions, such as in water or without any solvent. rsc.orgacs.org A potential sonochemical synthesis of this compound could involve the reaction of 3-methylcyclopentan-1-amine (B6597330) with a suitable hexylating agent in an aqueous medium. The intense mixing and energy provided by cavitation can overcome phase-transfer limitations and enhance reaction rates. organic-chemistry.org For instance, a reported ultrasound-assisted method for N-alkylated amines involves the in-situ formation of an aldehyde from an organic halide, followed by direct reductive amination, achieving good to excellent yields. rsc.org

Photoinduced Organic Synthesis Approaches

Photoinduced synthesis, which uses light to drive chemical reactions, represents a cutting-edge green chemistry approach. These reactions can often be conducted at ambient temperature and pressure, minimizing energy consumption. Photocatalysis, in particular, has emerged as a powerful strategy for a variety of organic transformations, including the alkylation of amines. nih.govacs.org

A potential photocatalytic route to this compound could involve the direct N-alkylation of 3-methylcyclopentan-1-amine with a hexyl alcohol, a greener alternative to alkyl halides. Research has demonstrated that mixed heterogeneous photocatalysts can enable the N-alkylation of complex amines with alcohols at room temperature. nih.gov Another modern approach involves the photocatalytic generation of an α-amino radical from the parent amine, which then combines with a carbon-centered radical, offering a redox-neutral synthesis of α-branched amines. acs.org

Visible-light-induced palladium catalysis is another advanced method that could be applied. acs.org These reactions proceed under exceptionally mild conditions and can be used for various C-N bond-forming reactions. While specific application to the target molecule is not yet reported, the general methodology holds promise for the future synthesis of this compound and its analogs.

Table 2: Overview of Green Synthesis Techniques for N-Alkylation

Technique Energy Source Key Advantages Potential Application for Target Compound Reference
Microwave-Assisted Microwave Energy Rapid heating, shorter reaction times, higher yields Reductive amination of 3-methylcyclopentanone with n-hexylamine rsc.orgnih.gov
Ultrasound-Assisted High-frequency sound waves Enhanced reaction rates, mild conditions, can use green solvents Reaction of 3-methylcyclopentan-1-amine with a hexylating agent organic-chemistry.orgrsc.org

| Photoinduced | Light (Visible or UV) | Ambient temperature, low energy input, high selectivity | Photocatalytic reaction of 3-methylcyclopentan-1-amine with hexyl alcohol | nih.govacs.org |

Future Directions and Emerging Research Avenues

Advanced Computational Design of Novel Derivatives with Tunable Properties

The era of designing molecules in silico before their synthesis is well underway, and compounds like N-hexyl-3-methylcyclopentan-1-amine are prime candidates for such approaches. Advanced computational methods, particularly Density Functional Theory (DFT), allow for the precise modeling of molecular properties. arxiv.orgdigitellinc.com For instance, DFT calculations can predict CO2 binding energetics, which is crucial for designing amine-functionalized materials for applications like direct air capture. arxiv.orgresearchgate.net

By modifying the core structure of this compound—for example, by altering the alkyl chain length, changing the substitution on the cyclopentyl ring, or introducing other functional groups—researchers can computationally screen vast libraries of virtual derivatives. This screening can identify candidates with optimized properties such as basicity, viscosity, and absorption capacity for specific applications. arxiv.org Generative modeling, a novel computational approach, can even propose entirely new amine structures with desired property profiles, moving beyond the limitations of pre-existing chemical databases. arxiv.org

Exploration of Unconventional Reaction Pathways for Enhanced Selectivity

The synthesis of specifically substituted alicyclic amines often requires multi-step sequences. nih.govumich.edu Future research will undoubtedly focus on more efficient and selective synthetic routes. Unconventional pathways, such as late-stage C-H functionalization, are particularly promising. These methods allow for the direct modification of the C-H bonds of a pre-assembled molecular scaffold, streamlining the synthesis of derivatives. nih.govumich.edu

For a molecule like this compound, this could mean selectively introducing new functional groups at various positions on the cyclopentane (B165970) ring. For example, palladium-mediated methods have been developed for the selective functionalization of the γ-C-H bonds (the bond at the 3-position of the ring relative to the amine) in alicyclic amines. nih.govumich.edu This allows for the installation of a wide range of atoms, including halogens, oxygen, and nitrogen, with high selectivity. nih.govumich.edu Other innovative methods focus on the functionalization of unprotected alicyclic amines, avoiding the need for protecting groups and thus making the synthetic process more efficient. springernature.comnih.gov

The N-alkylation of the parent amine, 3-methylcyclopentan-1-amine (B6597330), to introduce the hexyl group also presents opportunities for innovation. While traditional methods often use reagents like alkyl halides, which can lead to overalkylation and the production of waste, newer catalytic systems are being developed. nih.gov These include methods using "borrowing hydrogen" from alcohols or employing green reagents like dimethyl carbonate. nih.govresearchgate.net

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

Machine learning (ML) and artificial intelligence (AI) are rapidly transforming chemical research. mdpi.com By training algorithms on large datasets of known molecules and their properties, ML models can make rapid and accurate predictions for new or hypothetical compounds. acs.orgresearchgate.net For amines, ML models have been successfully developed to predict properties like oxidative degradation rates and the feasibility of metabolic pathways such as N-dealkylation. mdpi.comnih.govnih.govacs.org

In the context of this compound, ML could be used to:

Predict its physical and chemical properties without the need for laboratory measurements.

Screen virtual libraries of its derivatives for specific biological activities or material properties. acs.org

Guide the design of synthetic pathways by predicting reaction outcomes and identifying optimal conditions.

Recent studies have demonstrated the power of combining ML with high-throughput calculations to screen millions of potential amine-based materials for applications like CO2 capture, identifying thousands of promising new candidates. arxiv.orgresearchgate.netresearchgate.net This synergy between AI and computational chemistry will accelerate the discovery of novel derivatives of this compound with tailored functionalities.

Table 1: Application of Machine Learning Models in Amine Research

ML Model Type Application Predicted Property Reference
Random Forest, Gradient Boosting, XGBoost Environmental Science N-dealkylation of amine pollutants mdpi.com
CatBoost Regression CO2 Capture Oxidative degradation rate of amines nih.govacs.org
Generative Models (SAGE-Amine) CO2 Capture Design of novel amines with optimal basicity and viscosity arxiv.org
Deep Neural Networks (DNN) Materials Science CO2 binding energy of amine-functionalized materials digitellinc.com

Development of High-Throughput Synthesis and Screening Methods for Libraries of Related Compounds

To fully realize the potential of computational design and ML-based predictions, the ability to rapidly synthesize and test new molecules is essential. High-throughput synthesis (HTS) and screening methods are critical components of this discovery pipeline. enamine.net HTS allows for the parallel synthesis of large libraries of compounds, such as derivatives of this compound with variations in the alkyl chain and ring substituents. timtec.net

These libraries can then be subjected to high-throughput screening to identify "hits" with desired activities. enamine.net Screening platforms can assess a wide range of properties, from binding to a specific biological target to performance as a material component. nih.govupenn.edu The data generated from these large-scale screens can, in turn, be used to train and refine the next generation of predictive ML models, creating a closed loop of design, synthesis, testing, and learning. acs.org Companies now offer access to vast screening libraries containing millions of diverse compounds, and technologies exist to screen them at rates of millions of compounds per minute. enamine.nettimtec.netnih.gov

Role in Next-Generation Advanced Materials with Precisely Engineered Features

The functional groups present in this compound—a nucleophilic secondary amine and a modifiable alicyclic scaffold—make it and its derivatives interesting building blocks for advanced materials. Amine-functionalized materials are a promising class of sorbents for the direct air capture of carbon dioxide, a critical technology for mitigating climate change. researchgate.net The properties of these materials, such as their CO2 binding strength and stability, can be tuned by altering the structure of the amine. researchgate.net

By incorporating derivatives of this compound into polymers or grafting them onto the surface of porous materials like carbon nanofibers, it may be possible to create next-generation materials with precisely engineered features for CO2 capture. digitellinc.com The combination of computational design to identify optimal amine structures and advanced synthesis to create the materials could lead to significant breakthroughs in this field. arxiv.orgdigitellinc.com The alicyclic nature of the cyclopentane ring could impart specific steric and electronic properties that influence the material's performance. nih.gov

Q & A

Q. What synthetic methodologies are most effective for producing N-hexyl-3-methylcyclopentan-1-amine, and how do reaction parameters influence outcomes?

  • Methodological Answer : this compound can be synthesized via alkylation of 3-methylcyclopentan-1-amine with hexyl halides (e.g., bromohexane) under basic conditions. Sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF) facilitates nucleophilic substitution, yielding the secondary amine. Reaction optimization requires careful control of temperature (60–80°C) and stoichiometric ratios to minimize byproducts like tertiary amines or elimination products. Catalyst-free methods may reduce purification complexity but could compromise yield. Purity is typically verified via GC-MS or HPLC .

Q. Which analytical techniques are critical for structural elucidation of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify alkyl chain integration and cyclopentane ring substitution patterns. Key signals include methyl group resonances (~1.0–1.5 ppm) and cyclopentane ring protons (2.0–3.0 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C12_{12}H25_{25}N, theoretical 183.20 g/mol) and fragmentation patterns.
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives, though limited by compound solubility .

Q. How can researchers ensure compound stability during storage and handling?

  • Methodological Answer : Store under inert atmosphere (argon/nitrogen) at –20°C to prevent oxidation. Use amber glass vials to limit photodegradation. For handling, employ gloveboxes or fume hoods with PPE (nitrile gloves, lab coats). Stability assays via periodic HPLC analysis over 6–12 months are recommended to assess degradation trends .

Advanced Research Questions

Q. What computational strategies predict the pharmacological activity of this compound, and how can in silico findings be validated?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like GPCRs or monoamine transporters. Prioritize binding affinity (ΔG) and pose clustering for reproducibility.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess ligand-receptor stability. Validate via in vitro assays (e.g., radioligand binding or functional cAMP assays) to correlate computational predictions with experimental EC50_{50}/IC50_{50} values .

Q. How should researchers resolve contradictions in bioactivity data across different assay systems?

  • Methodological Answer : Discrepancies (e.g., varying IC50_{50} in cell-based vs. cell-free assays) may arise from membrane permeability differences or off-target effects. Mitigate by:
  • Assay Standardization : Use isogenic cell lines and consistent buffer conditions.
  • Counter-Screening : Test against related receptors (e.g., adrenergic vs. dopaminergic) to confirm selectivity.
  • Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to observed effects .

Q. What strategies optimize enantiomeric purity during synthesis, and how does stereochemistry impact biological activity?

  • Methodological Answer :
  • Chiral Resolution : Employ chiral stationary phases (e.g., Chiralpak AD-H) in preparative HPLC.
  • Asymmetric Catalysis : Use palladium or organocatalysts to favor R/S configurations during alkylation.
    Stereochemistry significantly affects receptor binding; e.g., (R)-enantiomers may show 10–100× higher affinity for serotonin receptors than (S)-forms, as seen in analogous cyclopentane amines .

Q. How can solvent and catalyst selection improve scalability of this compound synthesis?

  • Methodological Answer :
  • Solvent Optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to enhance green chemistry metrics.
  • Catalyst Screening : Test immobilized catalysts (e.g., silica-supported K2_2CO3_3) for recyclability. Pilot studies show 15–20% yield improvements with microwave-assisted synthesis (100–120°C, 30 min) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.